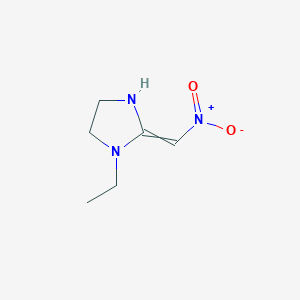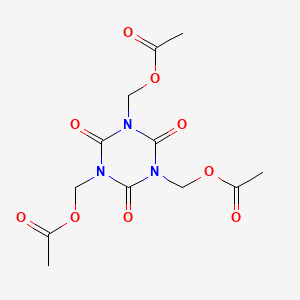
(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a triazinane core with three methylene triacetate groups attached, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate typically involves the reaction of cyanuric chloride with glycine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by glycine molecules, forming the triazinane core. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps such as:
Preparation of Cyanuric Chloride: Cyanuric chloride is synthesized from urea through a thermal decomposition process.
Reaction with Glycine: The cyanuric chloride is then reacted with glycine under controlled conditions.
Purification: The resulting product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazinane core or the methylene triacetate groups.
Substitution: Nucleophilic substitution reactions can replace the methylene triacetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which (2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate exerts its effects involves interactions with various molecular targets. The triazinane core can interact with enzymes or proteins, potentially inhibiting their activity. The methylene triacetate groups can also participate in reactions that modify the structure and function of biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanuric Acid: A simpler compound with a similar triazinane core but without the methylene triacetate groups.
Melamine: Another triazinane derivative with different functional groups attached.
Uniqueness
(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate is unique due to its combination of the triazinane core and methylene triacetate groups, which provide it with distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
54635-07-3 |
|---|---|
Formule moléculaire |
C12H15N3O9 |
Poids moléculaire |
345.26 g/mol |
Nom IUPAC |
[3,5-bis(acetyloxymethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]methyl acetate |
InChI |
InChI=1S/C12H15N3O9/c1-7(16)22-4-13-10(19)14(5-23-8(2)17)12(21)15(11(13)20)6-24-9(3)18/h4-6H2,1-3H3 |
Clé InChI |
YJILTGCJYOTFDY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCN1C(=O)N(C(=O)N(C1=O)COC(=O)C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


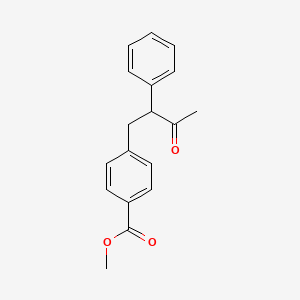
![(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid](/img/structure/B14634600.png)

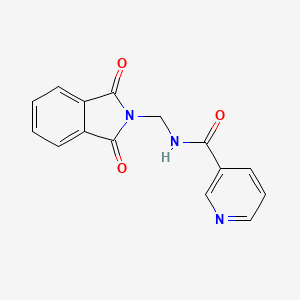
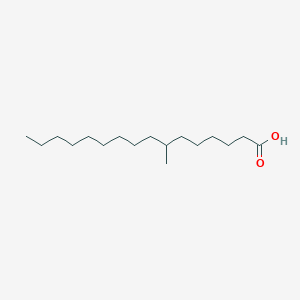
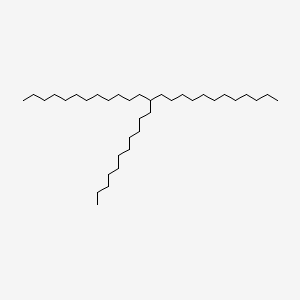
![Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide](/img/structure/B14634614.png)

![2,2-Dimethyl-5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexan-4-one](/img/structure/B14634631.png)

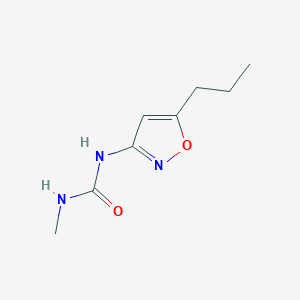
![N'-{4-[(4,6-Dimethylpyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14634640.png)
![1-[Methoxy(dimethyl)silyl]methanamine](/img/structure/B14634652.png)
